Introduction: Navigating the Structural Isomerism of a Versatile Scaffold
Introduction: Navigating the Structural Isomerism of a Versatile Scaffold
An In-depth Technical Guide to the 3-Pyrrolidinylmethyl Benzoate Hydrochloride Scaffold for Researchers, Scientists, and Drug Development Professionals
The designation "3-Pyrrolidinylmethyl benzoate hydrochloride" represents not a single molecule, but a class of isomeric chemical scaffolds of significant interest in medicinal chemistry. The ambiguity arises from the multiple possible points of attachment between the pyrrolidinyl, methyl, and benzoate moieties. This guide provides a comprehensive technical overview for drug development professionals, clarifying the structural landscape of these compounds and detailing their synthesis, characterization, and application as versatile building blocks in modern drug discovery.
The primary points of isomerism involve the substitution on the five-membered pyrrolidine ring. The linkage to the methyl benzoate group can occur at the nitrogen atom (position 1) or at one of the carbon atoms (positions 2 or 3), leading to distinct chemical entities with different synthetic pathways and potential biological activities. Understanding these structural nuances is critical for their effective use in research and development.
Caption: A generalized workflow for the synthesis and quality control of target isomers.
Exemplary Protocol: Synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate Hydrochloride
This protocol is a representative method for synthesizing the N-substituted isomer, based on standard organic chemistry principles.
Step 1: Reductive Amination
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To a stirred solution of methyl 3-formylbenzoate (1.0 eq) in dichloromethane (DCM, 10 volumes), add pyrrolidine (1.2 eq).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, controlling any exotherm with an ice bath. Causality: This mild reducing agent selectively reduces the iminium ion in the presence of the ester functionality.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.
Step 2: Aqueous Workup and Extraction
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.
Step 3: Purification and Salt Formation
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Purify the crude oil via silica gel flash chromatography, eluting with a gradient of ethyl acetate in hexanes.
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Combine the pure fractions and concentrate under reduced pressure.
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Dissolve the purified free base in a minimal amount of diethyl ether.
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Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) with stirring.
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The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and stability of the synthesized compound. HPLC-UV is ideal for purity assessment and stability studies, while GC-MS can provide sensitive quantification and structural confirmation. [1]
| Parameter | HPLC-UV Method | GC-MS Method |
|---|---|---|
| Instrumentation | Standard HPLC with UV-Vis Detector | Gas Chromatograph with Mass Spectrometer |
| Column | C18 reverse-phase (e.g., 250mm x 4.6mm, 5µm) | Capillary column (e.g., DB-5ms, 30m x 0.25mm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.0), gradient elution | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | Temperature program (e.g., 100°C to 280°C) |
| Detection | 254 nm | Mass Spectrometry (Scan or SIM mode) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Primary Use | Purity determination, stability testing [1]| Trace analysis, impurity identification [1]|
Part 3: Physicochemical Properties and Safe Handling
The various isomers of pyrrolidinylmethyl benzoate hydrochloride are typically white to off-white solids. As hydrochlorides, they generally exhibit good stability under standard laboratory conditions and are more soluble in aqueous media than their corresponding free bases.
Key Properties of Representative Isomers
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 3-Pyrrolidin-2-yl-benzoic acid methyl ester hydrochloride [2] | C₁₂H₁₆ClNO₂ | 241.72 | 1203681-53-1 [2] |
| Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride [3] | C₁₂H₁₆ClNO₂ | 241.72 | 1203681-57-5 |
| 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride [4] | Not an ester | - | 887922-93-2 |
Note: The table highlights the importance of precise nomenclature, as similar names can refer to distinct structures (e.g., esters vs. carboxylic acids).
Safety and Handling
Based on available safety data sheets (SDS) for structurally related compounds, this class of chemicals should be handled with appropriate care. [3][4][5]
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GHS Hazard Classification:
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Skin Irritation (Category 2): Causes skin irritation. [5][6] * Eye Irritation (Category 2A): Causes serious eye irritation. [5][6] * Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. [3][5] * Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3][7]
-
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Precautionary Measures (Self-Validating Protocol):
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Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4] 2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [4] 3. Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [3][4] 4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]Keep away from strong oxidizing agents and strong bases. [4]
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Part 4: Applications in Drug Discovery and Development
The primary application of these compounds is as molecular building blocks or fragments for the synthesis of more complex, biologically active molecules. [8]Their pre-validated combination of a key pharmacophore (pyrrolidine) and a synthetically versatile handle (benzoate ester) makes them highly efficient starting points.
Role as a Fragment Scaffold
In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The pyrrolidinylmethyl benzoate scaffold is an ideal fragment due to its:
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Optimal Size and Complexity: It adheres to the "Rule of Three," a common guideline for fragment properties.
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Vector for Growth: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key attachment point for further chemical elaboration via amide bond formation, a cornerstone reaction in medicinal chemistry.
Caption: Using the scaffold to generate a diverse library for lead discovery.
These scaffolds provide a structural basis and research tool for the design and screening of novel drug candidates. [8]They are commonly used in the synthesis of compounds targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and kinases. [3]
Conclusion
The 3-Pyrrolidinylmethyl benzoate hydrochloride chemical structure represents a family of valuable and versatile scaffolds for drug discovery. By understanding the nuances of their isomerism, employing robust synthetic and analytical protocols, and adhering to safe handling practices, researchers can effectively leverage these building blocks to construct novel and potent therapeutic agents. Their combination of a privileged pyrrolidine core and a synthetically tractable benzoate handle ensures their continued relevance in the ongoing quest for new medicines.
References
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PubChem. 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride. National Center for Biotechnology Information. [Link]
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Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
- Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
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Organic Syntheses. 2-phenyl-1-pyrroline. [Link]
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Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
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PrepChem.com. Synthesis of 2-amino-2-methyl-1-propyl benzoate hydrochloride. [Link]
- Google Patents. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
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